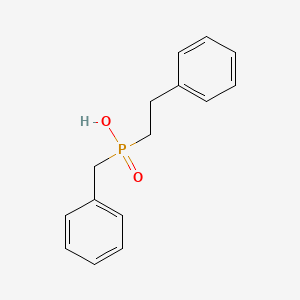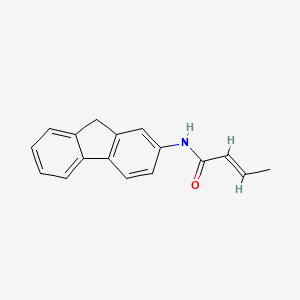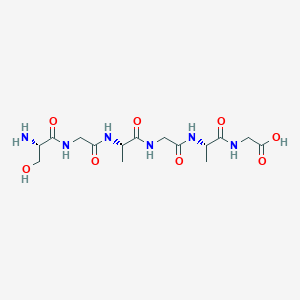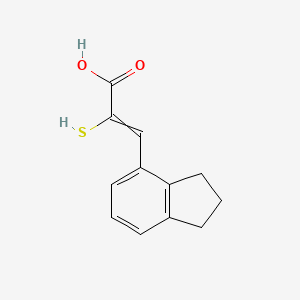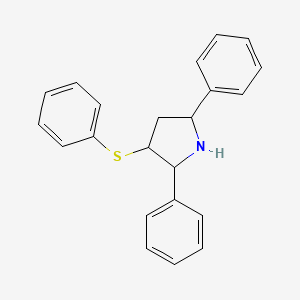
2,5-Diphenyl-3-(phenylsulfanyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diphenyl-3-(phenylsulfanyl)pyrrolidine is a heterocyclic compound featuring a pyrrolidine ring substituted with phenyl and phenylsulfanyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with ammonia or primary amines . The phenyl and phenylsulfanyl groups can be introduced via Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Paal-Knorr synthesis followed by efficient coupling reactions. The use of palladium catalysts in Suzuki-Miyaura coupling ensures high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Diphenyl-3-(phenylsulfanyl)pyrrolidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield reduced pyrrolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Potassium dichromate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed:
Oxidation: Bipyrrole derivatives and hydroxy-pyrrole compounds.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,5-Diphenyl-3-(phenylsulfanyl)pyrrolidine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,5-Diphenyl-3-(phenylsulfanyl)pyrrolidine involves its interaction with specific molecular targets. The phenylsulfanyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Pyrrolidine: A simpler analog without phenyl or phenylsulfanyl substitutions.
Pyrrolidinone: Contains a carbonyl group, offering different reactivity and biological activity.
Pyrrole: An aromatic analog with distinct electronic properties.
Uniqueness: 2,5-Diphenyl-3-(phenylsulfanyl)pyrrolidine is unique due to its combination of phenyl and phenylsulfanyl groups, which enhance its ability to interact with biological targets through multiple types of non-covalent interactions . This makes it a valuable scaffold in drug discovery and development .
Propriétés
Numéro CAS |
61193-42-8 |
|---|---|
Formule moléculaire |
C22H21NS |
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
2,5-diphenyl-3-phenylsulfanylpyrrolidine |
InChI |
InChI=1S/C22H21NS/c1-4-10-17(11-5-1)20-16-21(24-19-14-8-3-9-15-19)22(23-20)18-12-6-2-7-13-18/h1-15,20-23H,16H2 |
Clé InChI |
WWYRWNJAJPUFJF-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(NC1C2=CC=CC=C2)C3=CC=CC=C3)SC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



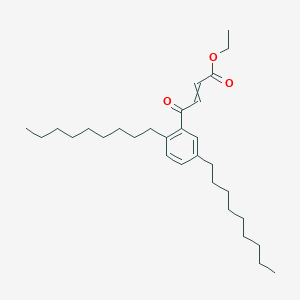
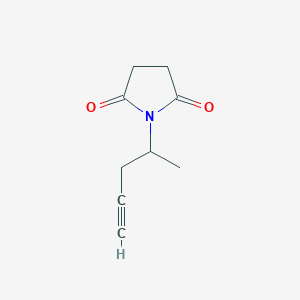
![1-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14601929.png)
![(3S,4S)-1-Butyl-3-chloro-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14601935.png)
![2,3-Bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14601943.png)
![2-[2-(2-Methoxyphenyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14601946.png)

![N-{[3,5-Bis(octadecyloxy)phenyl]methyl}acetamide](/img/structure/B14601954.png)
![N-{4-[(3,6-Dichloropyridin-2-yl)methoxy]phenyl}propanamide](/img/structure/B14601958.png)
